molecular formula C11H11NO2S B12911837 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one CAS No. 54779-03-2

7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one

Cat. No.: B12911837
CAS No.: 54779-03-2
M. Wt: 221.28 g/mol
InChI Key: HRWMHAIPTYBLPD-UHFFFAOYSA-N
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Description

7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a methoxy group at the 7th position and a methylthio group at the 1st position on the isoquinoline ring, with a ketone functional group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis often begins with a suitable isoquinoline derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Thiomethylation: The methylthio group can be introduced at the 1st position using methylthiolating agents such as methylthiolate salts.

    Ketone Formation: The ketone group at the 3rd position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Processing: Using large reactors to carry out each step of the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: can be compared with other isoquinoline derivatives, such as:

    7-Methoxyisoquinoline: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    1-Methylthioisoquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    3-Isoquinolinone: Lacks both the methoxy and methylthio groups, leading to different chemical properties and applications.

The uniqueness of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

54779-03-2

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

7-methoxy-1-methylsulfanyl-2H-isoquinolin-3-one

InChI

InChI=1S/C11H11NO2S/c1-14-8-4-3-7-5-10(13)12-11(15-2)9(7)6-8/h3-6H,1-2H3,(H,12,13)

InChI Key

HRWMHAIPTYBLPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NC(=O)C=C2C=C1)SC

Origin of Product

United States

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